2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde
Description
Historical Context of Pyrrole Derivatives in Organic Chemistry
The historical development of pyrrole chemistry traces its origins to 1834 when F. F. Runge first detected pyrrole, establishing the foundation for what would become one of the most significant heterocyclic families in organic chemistry. Pyrrole, characterized as a heterocyclic, aromatic, organic compound with a five-membered ring containing the formula C4H4NH, demonstrated unique chemical properties that distinguished it from other aromatic systems. The compound appears as a colorless volatile liquid that darkens readily upon exposure to air, a characteristic that reflects its inherent reactivity and the need for careful handling during synthetic procedures.
The aromatic character of pyrrole emerges from the delocalization of lone pair electrons on the nitrogen atom into the ring system, creating a 4n + 2 aromatic system consistent with Hückel's rule. This electronic arrangement provides pyrrole with aromatic stability while maintaining sufficient reactivity for synthetic transformations. The resonance energy of pyrrole, measured at 88 units compared to benzene's 152 units, indicates moderate aromaticity that enables selective synthetic modifications while preserving the core heterocyclic structure.
Substituted pyrrole derivatives have evolved to encompass an extensive range of structural modifications, including N-methylpyrrole variants and complex trisubstituted systems such as porphobilinogen, which serves as the biosynthetic precursor to numerous natural products including heme. The development of synthetic methodologies for pyrrole modification has led to sophisticated approaches including Friedel-Crafts type alkylation reactions, where alkylating agents such as alkyl halides, alcohols, or olefins react with pyrroles in the presence of catalysts.
Modern synthetic approaches to pyrrole derivatives have incorporated advanced methodologies such as the Vilsmeier reaction, which involves reacting pyrrole with N,N-dialkylamides and condensation reagents like oxalyl chloride, phosphoryl chloride, or phosgene. These developments have enabled the selective synthesis of complex pyrrole systems, including 4-substituted-pyrrole-2-carbaldehyde compounds that serve as intermediates for pharmaceutical synthesis and materials applications. The evolution of these synthetic methods reflects the growing importance of pyrrole systems in contemporary chemical research and their applications across multiple scientific disciplines.
Significance of Naphthalene-Pyrrole Hybrid Architectures
Naphthalene-pyrrole hybrid architectures represent a significant advancement in the design and synthesis of polycyclic aromatic systems that combine the distinct electronic properties of both naphthalene and pyrrole components. These hybrid systems demonstrate enhanced photophysical properties compared to their individual components, particularly in applications requiring specific fluorescence characteristics and thermal stability. The integration of naphthalene units with pyrrole cores creates molecular frameworks that exhibit tunable electronic properties through systematic structural modifications.
Research into pyrrole/polycyclic aromatic unit hybrid fluorophores has revealed that central aryl-substituted pyrrole cores can be effectively constructed using Paal-Knorr pyrrole synthesis reactions. These synthetic approaches enable the incorporation of various polycyclic aromatic units through strategic end-capping procedures, typically involving triflate functionalization followed by cross-coupling reactions. The Buchwald-Hartwig amination reaction and Suzuki-Miyaura cross-coupling reactions have proven particularly effective for incorporating triflate end-capped pyrroles with N-phenylnaphthalen-1-amine and various polycyclic aromatic units.
The photophysical characterization of these hybrid systems reveals that most pyrrole fluorophores emit blue light and exhibit high quantum efficiency. Specifically, when central pyrrole cores are incorporated with rigid and highly fluorescent moieties such as pyrenyl, 9,9-dimethylfluorenyl, 9,9-diphenylfluorenyl, and spirofluorenyl groups, the resulting fluorophores demonstrate exceptional performance with quantum efficiencies exceeding 0.99 and stable glassy morphology with glass transition temperatures reaching 220 degrees Celsius.
Recent patent developments have focused on asymmetric naphthalene-pyrrole mixed diarylethenes and their applications in photochromic systems. These compounds incorporate perfluorocyclopentene-based frameworks that enable reversible photoisomerization, demonstrating the versatility of naphthalene-pyrrole hybrid architectures in advanced materials applications. The synthetic methodologies for these systems involve sophisticated multi-step procedures that require precise control of reaction conditions and careful selection of reagents to achieve the desired asymmetric arrangements.
The following data table summarizes key molecular properties and characteristics of naphthalene-pyrrole hybrid systems:
| Property | This compound | General Pyrrole Systems | Naphthalene Systems |
|---|---|---|---|
| Molecular Formula | C17H15NO | C4H4NH (parent) | C10H8 (parent) |
| Molecular Weight | 249.31 g/mol | 67.09 g/mol | 128.17 g/mol |
| Ring System | Hybrid 5+10 membered | 5-membered | 10-membered |
| Aromatic Character | Enhanced through conjugation | Moderate (88 resonance units) | High |
| Functional Groups | Aldehyde, methyl substituents | Variable | Typically unsubstituted |
| Applications | Fluorophores, materials | Pharmaceuticals, dyes | Solvents, materials |
Properties
IUPAC Name |
2,5-dimethyl-1-naphthalen-1-ylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-10-15(11-19)13(2)18(12)17-9-5-7-14-6-3-4-8-16(14)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVGOFDVIDSZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363464 | |
| Record name | 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347332-11-0 | |
| Record name | 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the 2,5-dimethylpyrrole core.
- N-substitution of the pyrrole nitrogen with a naphthalen-1-yl group.
- Introduction of the aldehyde group at the 3-position of the pyrrole ring, often via a Vilsmeier-Haack formylation.
Stepwise Preparation Details
Synthesis of Naphthalen-1-yl-substituted 2,5-dimethylpyrrole
- The starting point is often 2,5-dimethylpyrrole or its derivatives.
- N-substitution is achieved by coupling the pyrrole nitrogen with a naphthalen-1-yl moiety, which can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling methods, depending on the availability of suitable naphthalen-1-yl precursors.
Formylation at the 3-Position
- The key step to introduce the aldehyde group at the 3-position is the Vilsmeier-Haack reaction , which uses a reagent system typically composed of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
- This reaction selectively formylates the pyrrole ring at the 3-position due to electronic and steric factors.
- The reaction conditions involve cooling the reaction mixture to 0 °C during the addition of POCl₃, followed by stirring at room temperature for several hours to complete the formylation.
Purification
- The crude product is purified by standard chromatographic techniques such as flash column chromatography using silica gel.
- The purified compound is characterized by NMR, mass spectrometry, and other spectroscopic methods to confirm the structure.
Alternative Synthetic Routes and Catalytic Methods
- Some synthetic approaches avoid the use of solvents or chemical catalysts to reduce environmental impact, as described in patent CN106458888A, which outlines a solvent- and catalyst-free method for synthesizing pyrrole derivatives bonded to diols. Although this patent focuses on related pyrrole systems, the principles may be adapted for the target compound.
- Condensation reactions involving hexadione and amines followed by Vilsmeier-Haack formylation have been reported for related 2,5-dimethylpyrrole-3-carbaldehyde derivatives, indicating a modular approach to synthesizing substituted pyrroles.
Research Findings and Observations
- The Vilsmeier-Haack reaction remains the most reliable and commonly employed method for the selective formylation of the pyrrole ring at the 3-position, crucial for obtaining the aldehyde functionality.
- N-substitution with bulky aryl groups such as naphthalen-1-yl can be challenging due to steric hindrance; however, literature indicates successful synthesis by carefully controlled coupling reactions.
- Environmentally friendly methods avoiding solvents and catalysts have been developed for related pyrrole derivatives, offering potential green chemistry routes that could be optimized for this compound.
- Characterization of the final product includes NMR spectroscopy, mass spectrometry, and chromatographic purity assessments to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the naphthalene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrrole derivatives, including 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antifungal Properties
The compound's structural characteristics suggest potential antifungal activity. Pyrrole derivatives are known to disrupt fungal cell membranes or inhibit key enzymes involved in fungal growth. This makes them valuable candidates for developing new antifungal agents .
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of other biologically active molecules. Its ability to undergo further chemical modifications allows researchers to explore a wide range of derivatives that may possess enhanced biological activities .
Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronics. Its structure can facilitate charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Polymer Chemistry
The compound can act as a monomer in polymer synthesis. Its reactivity allows it to participate in polymerization reactions, leading to the formation of functional materials with tailored properties for applications in coatings, adhesives, and composites .
Case Study 1: Antitumor Screening
In a study conducted on various pyrrole derivatives, including the target compound, researchers screened for cytotoxicity against several cancer cell lines. The results indicated that modifications to the naphthyl group significantly influenced the anticancer activity, highlighting the importance of structural diversity in drug design .
Case Study 2: Synthesis of Novel Derivatives
A series of derivatives were synthesized from this compound through various reactions such as acylation and alkylation. These derivatives were then evaluated for their biological activities, revealing promising candidates for further development in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The nitro group in 2-Chloro-1-nitroanthraquinone is strongly electron-withdrawing, which may reduce electrophilic substitution reactivity compared to amino-substituted derivatives (e.g., 1-Amino-8-chloroanthraquinone) . Chlorine at position 2 enhances stability against oxidation, as seen in 1-Chloroanthraquinone, which is used in high-temperature dye processes .
Solubility and Stability: Carboxylic acid derivatives (e.g., 1-Nitroanthraquinone-2-carboxylic acid) exhibit higher water solubility due to the polar -COOH group, whereas chloro-nitro derivatives like the target compound are likely more lipophilic . Nitro groups may confer sensitivity to light or heat, necessitating controlled storage conditions similar to those for 2-Ethyl anthraquinone (stable under inert atmospheres) .
Synthetic Pathways: Chlorination of nitro-substituted precursors (e.g., 2-Methyl-1-nitroanthraquinone → 1-Chloro-anthraquinone-2-carboxylic acid) suggests that sequential functionalization is feasible but requires precise conditions to retain multiple substituents . Direct nitration of chlorinated anthraquinones may compete with oxidation or displacement reactions, as observed in Ullmann’s Encyclopedia of Industrial Chemistry .
Applications: Amino-chloro derivatives (e.g., 2-Amino-1,3-dichloroanthraquinone) are prioritized for fluorescent brighteners, while nitro-chloro analogues may serve as intermediates for azo dyes or reduction products . 1-Chloroanthraquinone’s use in "reduced gold Orange G" production highlights the role of chloro substituents in modulating dye color and fastness .
Biological Activity
2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of naphthalene derivatives with pyrrole precursors. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, in one study, the compound was characterized by its melting point and spectral data, confirming its identity and purity .
Antimicrobial Activity
Research has demonstrated that pyrrole derivatives exhibit notable antimicrobial properties. In a study evaluating various pyrrole compounds, it was found that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines. The cytotoxicity is often assessed using MTT assays, where the compound's ability to inhibit cell proliferation is measured. For instance, one study reported an IC50 value of 25 µM against HeLa cells, indicating moderate activity .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis.
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cell proliferation.
Case Studies
A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The study demonstrated that treatment with the compound resulted in significant apoptosis as indicated by increased caspase activity and DNA fragmentation assays. Furthermore, molecular docking studies suggested strong binding affinity to targets associated with cancer progression, such as Bcl-2 proteins .
Q & A
Q. What are the recommended synthetic routes for 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde?
The compound can be synthesized via Claisen-Schmidt condensation between naphthalene-containing ketones and aldehydes. For example, 1-(naphthalen-1-yl)ethanone derivatives may react with dimethylpyrrole carbaldehyde precursors in basic or acidic media. A common method involves using DMF/POCl₃ as a formylating agent to introduce the aldehyde group, followed by purification via recrystallization or column chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR to confirm substitution patterns and aldehyde proton resonance.
- IR spectroscopy to verify the aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches.
- X-ray crystallography (using SHELXL/SHELXS) for unambiguous structural determination, especially for resolving naphthalene-pyrrole conformation .
Q. What safety precautions are essential when handling this compound?
Adhere to GHS guidelines :
- Avoid inhalation/skin contact (use PPE, fume hoods).
- Store in dry, corrosion-resistant containers away from ignition sources.
- Emergency measures: Rinse eyes/skin with water, seek medical attention for ingestion .
Advanced Research Questions
Q. How can crystallographic disorder in the naphthalene moiety be addressed during structure refinement?
Use SHELXL with TWIN and ISOR commands to model disorder and anisotropic displacement parameters. For twinned data, apply the HKLF 5 format and refine twin fractions. Validate with R-factor convergence and electron density maps .
Q. How do substituents on the pyrrole ring influence bioactivity in structure-activity relationship (SAR) studies?
Electron-withdrawing groups (e.g., -CF₃) at the pyrrole 3-position enhance electrophilic reactivity, potentially improving binding to biological targets. Compare analogs via in vitro assays (e.g., antimicrobial or anticancer activity) and correlate with Hammett σ values or DFT-calculated electronic properties .
Q. How to resolve discrepancies in melting points or purity across synthetic batches?
- Perform DSC to confirm melting point consistency.
- Use HPLC/GC to assess purity and identify byproducts.
- Optimize recrystallization solvents (e.g., ethanol/water mixtures) to remove polar impurities .
Q. What computational methods predict the compound’s pharmacokinetics and target interactions?
- Molecular docking (AutoDock Vina) to model binding with targets like EGFR.
- DFT calculations (Gaussian) for frontier molecular orbitals and reactivity indices.
- MD simulations (GROMACS) to assess stability in biological matrices .
Q. How to optimize reaction conditions for improved yield and scalability?
Q. Why might aldehyde proton signals be challenging to detect in NMR, and how to mitigate this?
Aldehyde protons can exhibit broadened or split signals due to tautomerism. Use DMSO-d₆ to stabilize the aldehyde form, acquire spectra at low temperatures , and confirm assignments via HSQC/HMBC correlations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
